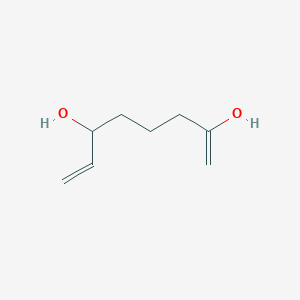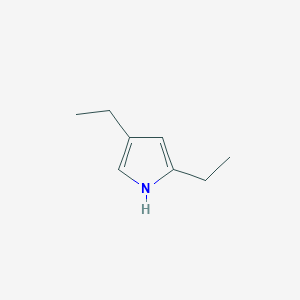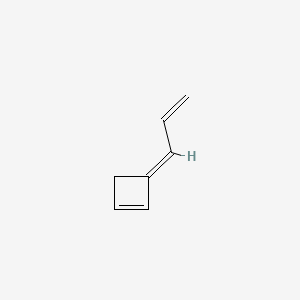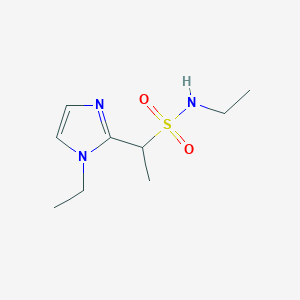
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the imidazole ring and an ethanesulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Ethylation: The imidazole ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
作用機序
The mechanism of action of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effect. The pathways involved include inhibition of microbial growth and reduction of inflammation .
類似化合物との比較
Similar Compounds
- 1-ethyl-1H-imidazole-2-ylmethanol
- 1-ethyl-1H-imidazole-2-ylacetic acid
- 1-ethyl-1H-imidazole-2-ylmethylamine
Uniqueness
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
特性
分子式 |
C9H17N3O2S |
|---|---|
分子量 |
231.32 g/mol |
IUPAC名 |
N-ethyl-1-(1-ethylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-4-11-15(13,14)8(3)9-10-6-7-12(9)5-2/h6-8,11H,4-5H2,1-3H3 |
InChIキー |
PTDZVVSOSHFSJZ-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C(C)C1=NC=CN1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





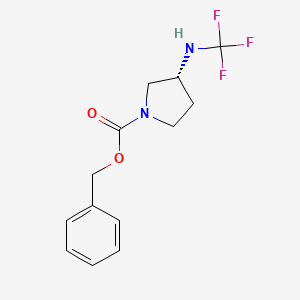


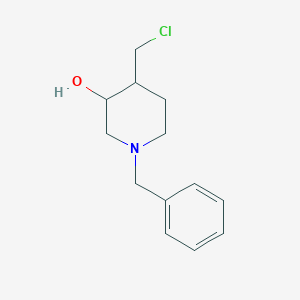
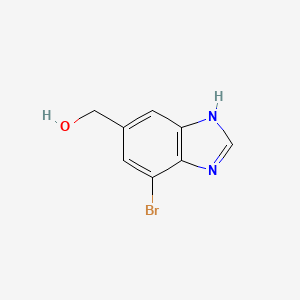
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)

